molecular formula C18H21NO2S B6640370 1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone

1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone

Cat. No.: B6640370
M. Wt: 315.4 g/mol
InChI Key: LNGXOAJESOSTBE-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone is a complex organic compound featuring a pyrrolidine ring, a thiophene ring, and a hydroxy-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as 2-phenylethylamine, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using thiophene-2-carboxylic acid or its derivatives.

    Hydroxylation: The hydroxy group is introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Formation of ketones

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone involves its interaction with specific molecular targets. The hydroxy-phenylethyl group may interact with enzymes or receptors, modulating their activity. The pyrrolidine and thiophene rings contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-furan-2-ylethanone: Similar structure but with a furan ring instead of a thiophene ring.

    1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-benzofuran-2-ylethanone: Contains a benzofuran ring, offering different electronic properties.

Uniqueness

1-[2-(2-Hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics.

Properties

IUPAC Name

1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c20-17(14-6-2-1-3-7-14)12-15-8-4-10-19(15)18(21)13-16-9-5-11-22-16/h1-3,5-7,9,11,15,17,20H,4,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGXOAJESOSTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CS2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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